molecular formula C8H10N2O3 B12620925 Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate

Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate

Cat. No.: B12620925
M. Wt: 182.18 g/mol
InChI Key: RRYIFBBHIAAHKY-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of oxazolo[4,5-C]pyridines. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolo[4,5-C]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate is unique due to its specific oxazole-pyridine fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3

InChI Key

RRYIFBBHIAAHKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(O1)CCNC2

Origin of Product

United States

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